molecular formula C21H33N3O10 B607171 DNP-PEG4-t-butyl ester CAS No. 1817735-31-1

DNP-PEG4-t-butyl ester

Cat. No.: B607171
CAS No.: 1817735-31-1
M. Wt: 487.51
InChI Key: RGSWKQPPFCMJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNP-PEG4-t-butyl ester: is a polyethylene glycol linker containing 2,4-dinitrophenyl and t-butyl ester moieties. The compound is known for its involvement in biological pathways and its participation in ion transport across membranes. The hydrophilic polyethylene glycol linker increases the water solubility of the compound in aqueous media .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG4-t-butyl ester involves the conjugation of 2,4-dinitrophenyl with a polyethylene glycol chain terminated with a t-butyl ester group. The t-butyl ester can be deprotected under acidic conditions to yield the free acid form, which can be further conjugated with amine-bearing molecules .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure the desired product’s purity and yield. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of 2,4-dinitrophenyl and t-butyl ester moieties, which provide specific functionalities for biological and chemical applications. The t-butyl ester group allows for controlled deprotection under acidic conditions, making it versatile for various conjugation reactions .

Biological Activity

DNP-PEG4-t-butyl ester is a compound that integrates the dinitrophenyl (DNP) group with a polyethylene glycol (PEG) linker and a t-butyl ester protecting group. This compound is significant in various biological applications, particularly in drug delivery systems, antibody recruitment, and PROTAC (Proteolysis Targeting Chimera) technology. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • DNP Group : A well-known hapten that can elicit an immune response.
  • PEG Linker : Provides solubility and biocompatibility, reducing renal clearance and prolonging circulation time.
  • t-Butyl Ester : Protecting group that can be removed to activate the compound for further reactions.

Biological Activity

  • Drug Delivery Systems :
    • This compound enhances the pharmacokinetics of therapeutic agents by increasing their solubility and stability in biological fluids. The PEG component helps to evade the immune system, allowing for prolonged therapeutic effects in vivo .
  • Antibody Recruitment :
    • The DNP moiety plays a crucial role in recruiting antibodies for targeted therapy. Studies have demonstrated that compounds like DNP1-DBCO1 can effectively bind to anti-DNP antibodies on cell surfaces, facilitating targeted delivery of therapeutics . This mechanism is particularly useful in cancer therapies where precise targeting of tumor cells is necessary.
  • PROTAC Technology :
    • This compound serves as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome pathway. The incorporation of DNP enhances the binding affinity to target proteins, thereby improving the efficacy of PROTACs in degrading unwanted proteins within cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Drug DeliveryIncreases solubility and stability; reduces renal clearance
Antibody RecruitmentBinds to anti-DNP antibodies for targeted therapy
PROTAC LinkerEnhances binding affinity for protein degradation

Case Study: Antibody Recruitment Efficacy

A study investigated the efficacy of DNP-modified compounds in recruiting antibodies to T cells. Flow cytometry analyses indicated that treatment with DNP1-DBCO1 resulted in stable binding of anti-DNP antibodies for at least three days post-treatment. This demonstrates the potential of this compound in enhancing immune responses against specific targets .

Case Study: PROTAC Development

In another study focusing on PROTACs, researchers synthesized a series of DNP-linked compounds to evaluate their ability to degrade target proteins. The results showed that the presence of the DNP moiety significantly improved the degradation rate of target proteins compared to controls without DNP modifications .

Properties

CAS No.

1817735-31-1

Molecular Formula

C21H33N3O10

Molecular Weight

487.51

IUPAC Name

tert-butyl 1-((2,4-dinitrophenyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate

InChI

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3

InChI Key

RGSWKQPPFCMJEK-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)CCOCCOCCOCCOCCNC1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DNP-PEG4-t-butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNP-PEG4-t-butyl ester
Reactant of Route 2
Reactant of Route 2
DNP-PEG4-t-butyl ester
Reactant of Route 3
Reactant of Route 3
DNP-PEG4-t-butyl ester
Reactant of Route 4
Reactant of Route 4
DNP-PEG4-t-butyl ester
Reactant of Route 5
Reactant of Route 5
DNP-PEG4-t-butyl ester
Reactant of Route 6
Reactant of Route 6
DNP-PEG4-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.